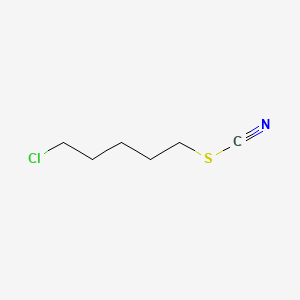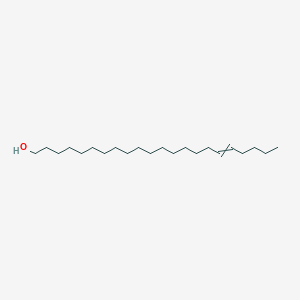
Docos-17-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-17-en-1-ol is a long-chain fatty alcohol with the molecular formula C22H44O It is a member of the fatty alcohol family, characterized by a long hydrocarbon chain with a terminal hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Docos-17-en-1-ol can be synthesized through the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of docosenoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of natural fats and oils, followed by hydrogenation. The process involves the saponification of triglycerides to release free fatty acids, which are then hydrogenated to yield the desired fatty alcohol. This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Docos-17-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to yield docosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for the reduction of the double bond.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Docos-17-enal or docos-17-enoic acid.
Reduction: Docosanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Docos-17-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the metabolism and function of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism of action of docos-17-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th carbon.
Eicos-15-en-1-ol: A fatty alcohol with a shorter chain length and a double bond at the 15th carbon.
Erucyl alcohol: A similar compound with a double bond at the 13th carbon but with a different chain length.
Uniqueness
Docos-17-en-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
CAS No. |
62803-22-9 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
docos-17-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h5-6,23H,2-4,7-22H2,1H3 |
InChI Key |
UYNVGYWDQJIQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


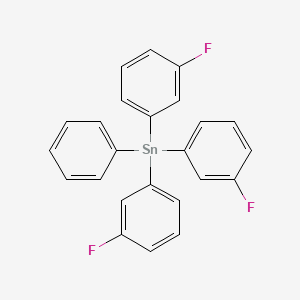
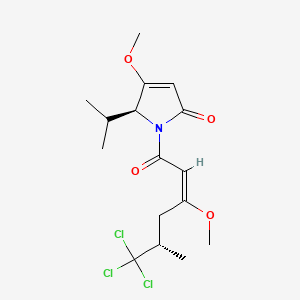
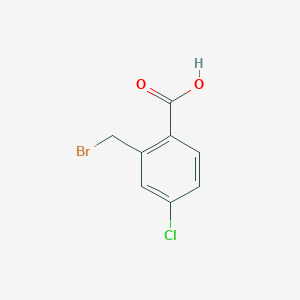
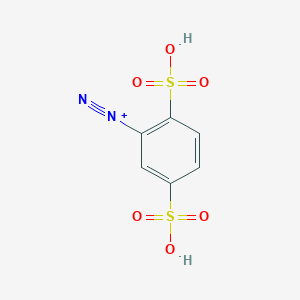
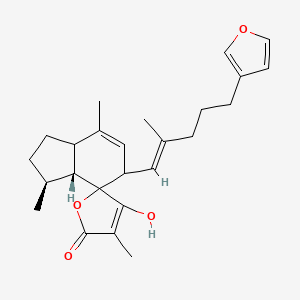
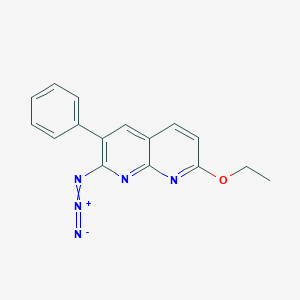
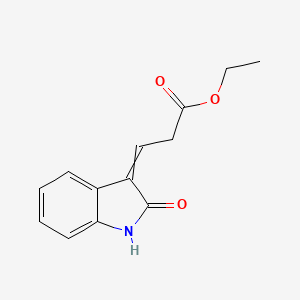
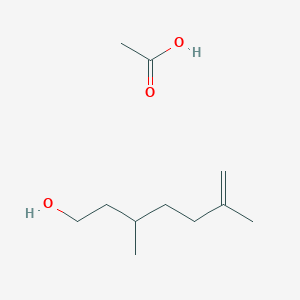
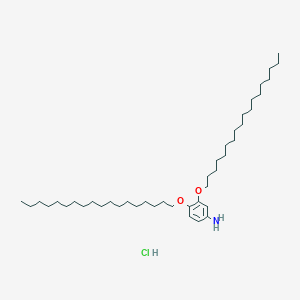

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

